An In-depth Technical Guide to the Crystal Structure and Symmetry of Bornite (Cu₅FeS₄)
An In-depth Technical Guide to the Crystal Structure and Symmetry of Bornite (Cu₅FeS₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bornite (Cu₅FeS₄), a copper iron sulfide (B99878) mineral, exhibits a complex crystallographic profile characterized by temperature-dependent polymorphism. This guide provides a comprehensive overview of the crystal structure and symmetry of its various phases, presenting key quantitative data in a structured format. Detailed experimental protocols for crystallographic analysis are outlined, and logical relationships between its structural forms are visualized through signaling pathway diagrams. This document is intended to serve as a technical resource for researchers in materials science, mineralogy, and drug development who may interact with this compound or its synthetic analogues.
Introduction
Bornite, colloquially known as peacock ore due to its vibrant iridescent tarnish, is a significant copper ore mineral.[1][2][3] Beyond its geological and economic importance, bornite presents a fascinating case study in solid-state chemistry and crystallography due to its intricate structural transformations as a function of temperature.[2][4] Understanding these phase transitions is crucial for applications in various technological fields, including as a potential thermoelectric material.[5][6][7] This guide delves into the core crystallographic features of bornite's different polymorphs.
Temperature-Dependent Polymorphism of Bornite
Bornite's crystal structure is not static; it exists in at least three distinct polymorphic forms, transitioning between them at specific temperatures.[4][8] These transitions are primarily driven by the ordering of copper (Cu) and iron (Fe) atoms, as well as vacancies, within the crystal lattice.[4][9][10]
High-Temperature Bornite
Above approximately 265°C, bornite adopts a high-temperature cubic structure.[4] In this phase, Cu and Fe atoms, along with vacancies, are randomly distributed among the tetrahedral sites of a cubic close-packed sulfur lattice.[1][8][10] This disordered arrangement results in a high degree of symmetry.
Intermediate-Temperature Bornite
Upon cooling, between approximately 200°C and 265°C, bornite transitions to an intermediate cubic phase.[4][5] This phase is characterized by the development of a superstructure due to the partial ordering of metal atoms and vacancies.[4] This ordering involves a doubling of the high-temperature cubic unit cell.[4]
Low-Temperature Bornite
Below about 200°C, bornite undergoes a further transition to a low-temperature orthorhombic phase.[4] This transition is a first-order transformation and involves a more complex ordering of the metal atoms and vacancies, leading to a reduction in symmetry.[4] Recent studies have shown that upon further cooling to approximately 65 K, another structural transition occurs, further lowering the symmetry.[6][7]
The phase transitions in bornite can be visualized as a signaling pathway, where temperature acts as the stimulus triggering a change in the crystal's structural state.
Crystallographic Data
The crystallographic parameters of the different bornite phases have been determined through various experimental techniques, primarily X-ray and neutron diffraction.[4][11][12] The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Crystal System and Space Group of Bornite Polymorphs
| Temperature Range | Phase | Crystal System | Point Group | Space Group |
| > 265°C | High-Temperature | Cubic | m3m | Fm-3m |
| ~200°C - 265°C | Intermediate-Temperature | Cubic | m3m | Fm-3m |
| < 200°C | Low-Temperature | Orthorhombic | 2/m 2/m 2/m | Pbca |
| < 65 K | Very Low-Temperature | Orthorhombic | mm2 | Pca2₁ |
Data sourced from multiple studies.[4][5][6][7][13]
Table 2: Lattice Parameters of Bornite Polymorphs
| Phase | a (Å) | b (Å) | c (Å) |
| High-Temperature | ~5.50 | ~5.50 | ~5.50 |
| Intermediate-Temperature (supercell) | ~10.94 | ~10.94 | ~10.94 |
| Low-Temperature | 10.950 - 10.97016 | 21.862 - 21.8803 | 10.950 - 10.9637 |
| Very Low-Temperature | Slight contraction from Low-T | Slight contraction from Low-T | Slight contraction from Low-T |
Note: The lattice parameters for the low-temperature phase can show slight variations depending on the specific sample and analytical conditions.[9][10][11][12][13] The very low-temperature phase exhibits a continuous decrease in unit-cell volume upon cooling, with an abrupt contraction below ~65 K.[6][7]
Experimental Protocols for Crystal Structure Determination
The elucidation of bornite's crystal structure relies on a combination of experimental techniques. A generalized workflow for such an analysis is presented below.
Sample Preparation
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Sample Selection : High-purity natural or synthetically grown bornite crystals are selected. For powder diffraction, a representative sample is chosen. For single-crystal diffraction, an isolated, well-formed crystal is selected.
-
Powder Preparation : For powder X-ray or neutron diffraction, the bornite sample is ground to a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.[14]
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Single-Crystal Mounting : For single-crystal X-ray diffraction, a suitable crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head using a cryoloop or a glass fiber.
Data Collection
-
X-ray Diffraction (XRD) :
-
Powder XRD : The powdered sample is placed in a sample holder and irradiated with monochromatic X-rays. The diffraction pattern is collected over a range of 2θ angles. For temperature-dependent studies, the sample is mounted in a high-temperature or cryo-chamber.
-
Single-Crystal XRD : The mounted crystal is placed in an X-ray diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[12]
-
-
Neutron Diffraction : Similar to powder XRD, but a neutron source is used instead of X-rays. Neutron diffraction is particularly useful for accurately locating lighter atoms and distinguishing between elements with similar X-ray scattering factors, such as Cu and Fe.[4]
-
Differential Scanning Calorimetry (DSC) : To determine the precise temperatures of the phase transitions, a small amount of the bornite sample is heated and cooled at a controlled rate in a DSC instrument. The heat flow to or from the sample is measured, and phase transitions are identified as endothermic or exothermic peaks.[4][15]
Data Analysis
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Phase Identification : The collected diffraction patterns are compared to databases (e.g., the Powder Diffraction File) to confirm the presence of bornite and identify any impurities.
-
Lattice Parameter Refinement : The positions of the diffraction peaks are used to determine the unit cell dimensions (a, b, c, α, β, γ) through a process of indexing and least-squares refinement.
-
Space Group Determination : The systematic absences of certain reflections in the diffraction pattern are used to determine the crystal's space group, which describes its symmetry elements.[12]
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Structure Solution and Refinement : For single-crystal data, the intensities of the diffraction spots are used to solve the crystal structure, yielding the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.
Conclusion
The crystal structure of bornite is a dynamic system that responds sensitively to changes in temperature. Its progression from a disordered high-temperature cubic phase to more ordered intermediate and low-temperature phases provides valuable insights into the principles of crystallography and solid-state phase transitions. A thorough understanding of its structural chemistry, facilitated by the experimental protocols detailed herein, is essential for its potential application in advanced materials and for a deeper comprehension of its formation in geological environments. The data and visualizations presented in this guide offer a foundational resource for professionals engaged in research and development involving bornite and related sulfide minerals.
References
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- 2. Geology > Minerals > Bornite [dws.gov.za]
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- 4. minsocam.org [minsocam.org]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. The puzzling structure of Cu5FeS4 (bornite) at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. mindat.org [mindat.org]
- 10. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. handbookofmineralogy.org [handbookofmineralogy.org]
- 14. Controlled Synthesis and Exploration of CuxFeS4 Bornite Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
